2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-methyl-6-phenylpyrimidine
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Overview
Description
2-Chlorobenzaldehyde 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of 2-chlorobenzaldehyde 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-Chlorobenzaldehyde 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Scientific Research Applications
2-Chlorobenzaldehyde 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
2-Chlorobenzaldehyde 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazone can be compared with other similar compounds such as:
4-Chlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
2,6-Dichlorobenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: This compound has additional chlorine atoms on the benzaldehyde ring, which can affect its reactivity and applications.
Properties
Molecular Formula |
C18H15ClN4 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H15ClN4/c1-13-11-17(14-7-3-2-4-8-14)22-18(21-13)23-20-12-15-9-5-6-10-16(15)19/h2-12H,1H3,(H,21,22,23)/b20-12+ |
InChI Key |
APJQFSDVUIUFML-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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